OXA-01
Overview
Description
OXA-01 is a low molecular weight, orally bioavailable compound . It is an inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase and exists in two complexes, mTORC1 and mTORC2 . OXA-01 inhibits the kinase activity of mTOR to block the activity of both mTORC1 and mTORC2 .
Molecular Structure Analysis
The molecular formula of OXA-01 is C21H20ClN5O2 . The exact mass is 409.13 and the molecular weight is 409.874 .Physical And Chemical Properties Analysis
OXA-01 is a crystalline solid . It has a molecular weight of 409.9 . It is soluble up to 3mg/ml in DMSO and 1mg/ml in dimethyl formamide .Scientific Research Applications
Oncology : Oxaliplatin (OXA), a third-generation platinum drug, is used in first-line chemotherapy for colorectal cancer. However, cancer cells can develop resistance to it. A study found that this resistance in colorectal cancer cells is mediated via activation of the ATP-binding cassette drug transporter ABCG2, which reduces the intracellular concentration of the drug (Hsu et al., 2018).
Neuroscience : Orexin A/hypocretin-1 (OXA/hcrt-1) plays a role in modulating dopamine-dependent neuronal activity and behaviors. It has been shown to selectively promote motivation for positive reinforcers, such as cocaine or high-fat food, by strengthening presynaptic glutamatergic inputs to the ventral tegmental area (VTA) (Borgland et al., 2009).
Pharmacology : In the development of novel drug delivery systems, oxaliplatin has been encapsulated in folate-conjugated hyaluronic acid-coated alginate nanogels (F/HA/AL/OXA) to enhance antitumor and apoptosis efficacy in colorectal cancer (HT29 cell line). This approach showed promising results in improving the anti-tumor activity of oxaliplatin (Movahedi Shad et al., 2019).
Chemical Engineering : Oxamide (OXA) is studied for its effect on the combustion characteristics of composite solid rocket propellants. Research indicates that OXA acts on both the condensed and gas phases of the combustion process, affecting the burning rate pressure index (Trache et al., 2015).
Endocrinology : The inhibitory effect of exogenous orexin A on gastric emptying, plasma leptin, and the distribution of orexin and its receptors in the gut and pancreas has been studied. OXA appeared to slightly affect the regulation of gastric emptying in humans and decreased plasma levels of leptin (Ehrström et al., 2005).
Safety And Hazards
OXA-01 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
OXA-01 has demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . This improved anti-tumor activity profile of OXA-01 versus rapamycin may be due to its dual mTORC1/TORC2 activity profile, resulting in more pronounced direct anti-tumor as well as anti-angiogenic effects by the mTOR kinase inhibitor .
properties
IUPAC Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAKZGNKOZXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid |
Citations
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